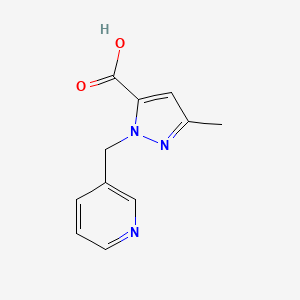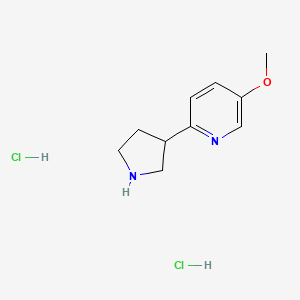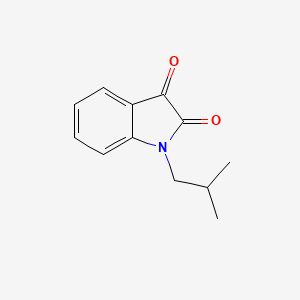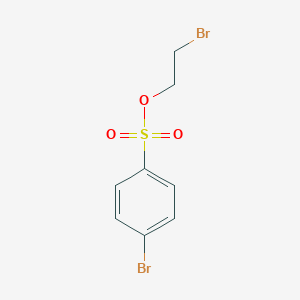![molecular formula C17H16BrN5O B2880556 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide CAS No. 326002-05-5](/img/structure/B2880556.png)
3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPEP and has been synthesized using different methods. In
Mécanisme D'action
BPEP acts as an antagonist of mGluR5 by binding to the receptor and preventing the activation of downstream signaling pathways. This action results in the inhibition of glutamate-mediated synaptic transmission, which is important for regulating neuronal activity and plasticity.
Biochemical and Physiological Effects:
BPEP has been shown to have various biochemical and physiological effects, including the inhibition of mGluR5-mediated synaptic transmission, which is important for regulating neuronal activity and plasticity. Additionally, BPEP has been shown to modulate the activity of other neurotransmitter systems, including dopamine and GABA, which are implicated in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BPEP has several advantages for lab experiments, including its high potency and specificity for mGluR5. Additionally, BPEP has been shown to have minimal off-target effects, making it an ideal tool for investigating the role of mGluR5 in various biological processes. However, one limitation of BPEP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the use of BPEP in scientific research, including the investigation of its potential therapeutic applications in neurological disorders, such as addiction, depression, and anxiety. Additionally, BPEP could be used as a tool to study the role of mGluR5 in other biological processes, including inflammation and immune function. Finally, the development of more potent and selective mGluR5 antagonists could lead to the discovery of new therapeutic targets for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of BPEP has been achieved using various methods, including the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromoacetophenone hydrazone. The hydrazone is then reacted with 1H-benzotriazole-1-carboxamidine to yield BPEP. Other methods involve the reaction of 4-bromobenzaldehyde with 1H-benzotriazole-1-carboxamidine to form BPEP.
Applications De Recherche Scientifique
BPEP has been used in scientific research for various purposes, including as an antagonist of mGluR5, a glutamate receptor, which has been implicated in various neurological disorders. BPEP has also been used as a tool to study the role of mGluR5 in synaptic plasticity and memory formation. Additionally, BPEP has been used in studies to investigate the role of mGluR5 in drug addiction and as a potential therapeutic target for the treatment of addiction.
Propriétés
Numéro CAS |
326002-05-5 |
|---|---|
Formule moléculaire |
C17H16BrN5O |
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H16BrN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12+ |
Clé InChI |
RMWKARCLGHQCAH-XDHOZWIPSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Br |
SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br |
SMILES canonique |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2880479.png)


![8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2880482.png)

![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)


![Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2880492.png)
![N-(benzo[b]thiophen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2880493.png)
![(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880496.png)